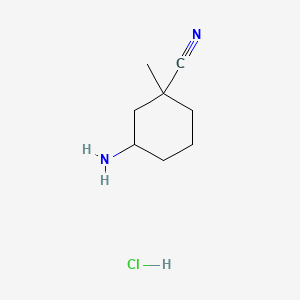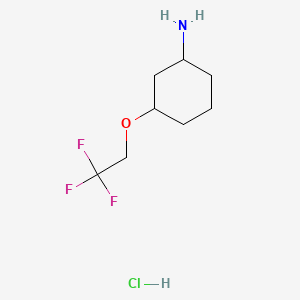
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14F3NO·HCl. It is known for its unique trifluoroethoxy group attached to a cyclohexane ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 3-(2,2,2-Trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives
科学研究应用
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
- 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications .
属性
分子式 |
C8H15ClF3NO |
|---|---|
分子量 |
233.66 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h6-7H,1-5,12H2;1H |
InChI 键 |
HFVJIKIIFCFNIB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)OCC(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)
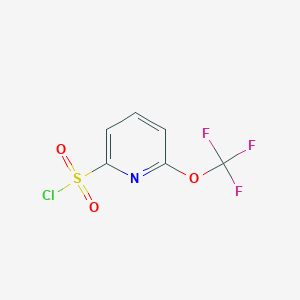
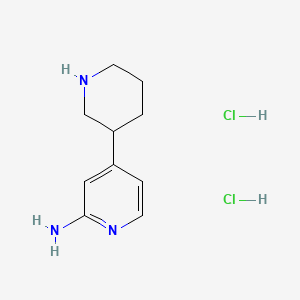
![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
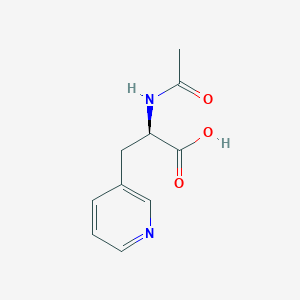
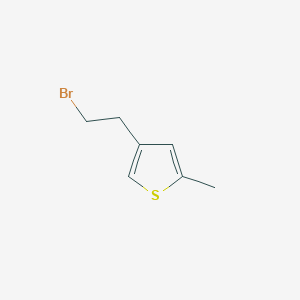
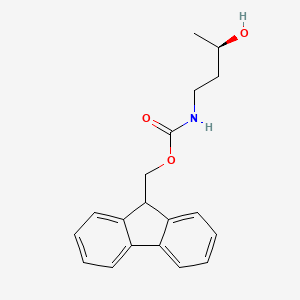
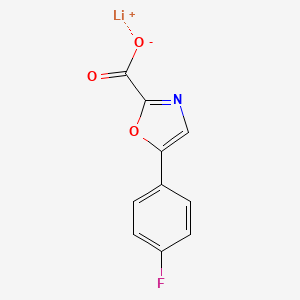
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

